molecular formula C12H15NO4S B7831228 METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE

METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE

Cat. No.: B7831228
M. Wt: 269.32 g/mol
InChI Key: SNSXPZDAQDESTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE is an organic compound with the molecular formula C12H15NO4S It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a thioester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE typically involves the reaction of 3-amino-4-hydroxybenzoic acid with 3-methoxy-3-oxopropyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

Scientific Research Applications

METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-AMINO-4-[(3-METHOXY-3-OXOPROPYL)SULFANYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-amino-4-(3-methoxy-3-oxopropyl)sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-11(14)5-6-18-10-4-3-8(7-9(10)13)12(15)17-2/h3-4,7H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSXPZDAQDESTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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